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Compound of Interest

Compound Name: Sulfamide, tetramethyl-

Cat. No.: B1295353

This technical guide provides a comprehensive overview of the key spectroscopic data for
N,N,N',N'-tetramethylsulfamide (CAS: 3768-63-6). The information presented is intended for
researchers, scientists, and professionals in drug development and analytical chemistry,
offering a detailed look at its mass spectrometry, infrared spectroscopy, and nuclear magnetic
resonance spectroscopy characteristics.

Molecular Structure and Properties:
e Formula: C4aH12N2025[1][2]
e Molecular Weight: 152.215 g/mol [1][2]

 Structure: A central sulfonyl group (SO32) is bonded to two dimethylamino [-N(CHs)z] groups.
This high degree of symmetry is a key determinant of its spectroscopic features.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating
the structure of a compound through fragmentation analysis. The electron ionization (El) mass
spectrum of tetramethylsulfamide provides a clear molecular ion peak and a characteristic
fragmentation pattern.

Data Presentation: Electron lonization Mass Spectrometry

The data below is sourced from the NIST Mass Spectrometry Data Center.[1]
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Mass-to-Charge Ratio . . Proposed Fragment

(miz) Relative Intensity (%) Identity

42 34.7 [C2HaN]*

44 100.0 (Base Peak) [C2HeN]*

64 1.1 [SO2]*

76 32.7 [CH2N202S]*

108 29.6 [C2HeN202S]*+

152 32.7 [C4aH12N202S]* (Molecular lon)

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

A typical protocol for acquiring an EI-MS spectrum involves the following steps:

e Sample Introduction: A dilute solution of N,N,N',N'-tetramethylsulfamide in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a
direct insertion probe or a gas chromatography (GC) inlet.

« lonization: The sample is vaporized and enters the ion source, where it is bombarded with a
high-energy beam of electrons (typically 70 eV). This process ejects an electron from the
molecule, forming a positively charged molecular ion ([M]*e).

e Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to
produce smaller, characteristic fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that plots relative intensity versus m/z.

Visualization: Mass Spectrometry Fragmentation Pathway
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The following diagram illustrates the primary fragmentation pathway of N,N,N',N'-
tetramethylsulfamide under electron ionization conditions.

Fragmentation of Tetramethylsulfamide
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MS Fragmentation Pathway for Tetramethylsulfamide.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing
vibrations of its chemical bonds. It is used to identify the functional groups present in the

molecule.
Data Presentation: Key IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies for sulfonamides,
applicable to tetramethylsulfamide. Data is compiled from the NIST WebBook and general
spectroscopic literature for sulfonamides.[2][4][5]
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Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
~2950-2850 Medium-Strong C-H Stretch -CHs

~1340-1315 Strong Asymmetric Stretch SOz

~1185-1145 Strong Symmetric Stretch SOz

~925-900 Medium S-N Stretch S-N

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a solid sample like tetramethylsulfamide, the KBr pellet method is
common.[6] A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry
potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die
to form a thin, transparent pellet.

e Background Spectrum: A background spectrum of the pure KBr pellet (or the empty sample
compartment for gas-phase analysis) is recorded. This allows for the subtraction of
atmospheric (COz2, H20) and matrix signals.

o Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's
sample holder.

o Data Acquisition: The instrument passes an infrared beam through the sample, and a
detector measures the transmitted radiation. An interferometer is used to generate an
interferogram, which is then mathematically converted into an IR spectrum (transmittance vs.
wavenumber) via a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms. Due to the high symmetry of tetramethylsulfamide, its *H and 3C NMR spectra are
expected to be very simple.[3]

Data Presentation: Predicted NMR Chemical Shifts
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Direct experimental data for tetramethylsulfamide is not consistently reported in publicly
available databases. The following values are predicted based on the molecular structure and
typical chemical shift ranges for similar functional groups.[3]

IH NMR (Proton NMR)

Predicted Chemical

Multiplicit Integration Assignment
Shift (6, ppm) AELY . 2

) Four equivalent -
~25-29 Singlet 12H
N(CHs)2 groups

13C NMR (Carbon-13 NMR)

Predicted Chemical Shift (6, ppm) Assighment

~35-45 Four equivalent -N(CHs)2 groups

Experimental Protocol: 1H and 3C NMR Spectroscopy
A general protocol for acquiring high-resolution NMR spectra is as follows:[7]

o Sample Preparation: Dissolve approximately 10-20 mg of N,N,N',N'-tetramethylsulfamide in
0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls, or DMSO-de) in a 5
mm NMR tube.

e Instrument Setup:
o Place the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic
field.

o Shim the magnetic field by adjusting the shim coils to maximize field homogeneity and
achieve high resolution.

o Data Acquisition:
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o H NMR: A standard single-pulse experiment is performed. Key parameters include the
spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of
scans (usually 8 to 16 for good signal-to-noise).

o 13C NMR: A proton-decoupled pulse program is typically used to simplify the spectrum to
single lines for each unique carbon. A greater number of scans (e.g., 128 or more) is often
required due to the lower natural abundance of $3C.[7]

» Data Processing: The acquired free induction decay (FID) signal is processed. This involves
Fourier transformation, phase correction, and baseline correction to produce the final NMR
spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane
(TMS) at 0.00 ppm.[8]

Visualizations of Methodologies
Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the complete spectroscopic characterization of a
chemical compound.
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Workflow for Spectroscopic Characterization.

Logical Relationships in Structural Elucidation

This chart shows how different spectroscopic techniques provide complementary data to
confirm the structure of tetramethylsulfamide.
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Logical Flow of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of N,N,N',N'-Tetramethylsulfamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295353#sulfamide-tetramethyl-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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